molecular formula C5H3BrClNZn B14873801 3-Chloro-2-pyridylzinc bromide

3-Chloro-2-pyridylzinc bromide

Cat. No.: B14873801
M. Wt: 257.8 g/mol
InChI Key: KGEUMZXFNRCXFK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-pyridylzinc bromide is an organozinc compound with the molecular formula C5H3BrClNZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable due to its ability to facilitate the formation of carbon-carbon bonds, making it a crucial component in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-pyridylzinc bromide can be synthesized via the direct insertion of active zinc into 3-chloro-2-bromopyridine. This process typically involves the use of highly active zinc, often referred to as Rieke zinc, which is prepared by reducing zinc chloride with lithium naphthalenide in tetrahydrofuran (THF) at room temperature . The reaction proceeds under mild conditions and results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-pyridylzinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

3-Chloro-2-pyridylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2-pyridylzinc bromide involves its role as a nucleophilic reagent in various chemical reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process often involves the formation of a transient organozinc intermediate, which then undergoes further transformations to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and bromo substituents on the pyridine ring. This dual substitution enhances its reactivity and allows for greater versatility in chemical reactions. Its ability to participate in a wide range of reactions under mild conditions makes it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C5H3BrClNZn

Molecular Weight

257.8 g/mol

IUPAC Name

bromozinc(1+);3-chloro-2H-pyridin-2-ide

InChI

InChI=1S/C5H3ClN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-3H;1H;/q-1;;+2/p-1

InChI Key

KGEUMZXFNRCXFK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=[C-]N=C1)Cl.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.